4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
Molecular Formula |
C25H18F3NO7S |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C25H18F3NO7S/c1-15-7-10-18(11-8-15)37(32,33)29-14-21(30)34-17-9-12-19-20(13-17)36-24(25(26,27)28)23(22(19)31)35-16-5-3-2-4-6-16/h2-13,29H,14H2,1H3 |
InChI Key |
IQSONQFXBGQNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common method includes the initial formation of the chromen ring system through a cyclization reaction. This is followed by the introduction of the phenoxy and trifluoromethyl groups via substitution reactions. The final step involves the coupling of the chromen derivative with N-[(4-methylphenyl)sulfonyl]glycine under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen ring can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized chromen derivatives.
Scientific Research Applications
4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The phenoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The glycine moiety can facilitate the compound’s transport and uptake into cells, where it can exert its effects.
Comparison with Similar Compounds
Substituent Variations on the Chromene Core
Key Observations :
- The sulfonamido glycinate in the target compound introduces both hydrogen-bonding (via sulfonamide) and zwitterionic properties (via glycinate), which are absent in simpler esters like acetate .
- Trimethoxybenzoate derivatives () exhibit higher steric bulk and electron-rich aromatic systems, which could improve receptor binding but reduce solubility .
Chromene Core Modifications
Key Observations :
Sulfonamide vs. Benzamide Derivatives
Key Observations :
- Benzamide analogs () lack the sulfonamide’s strong hydrogen-bonding capability, which is critical for targeting enzymes like carbonic anhydrases .
Biological Activity
The compound 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic derivative belonging to the class of chromen compounds. It exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.
Chemical Structure and Properties
Molecular Formula: C25H18F3NO7S
Molecular Weight: 533.5 g/mol
IUPAC Name: [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]acetate
The compound features a chromen ring system with substituents that enhance its biological activity, particularly the trifluoromethyl group, which increases lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation: The chromen ring can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in mediating inflammatory responses .
- Receptor Interaction: The compound may bind to cellular receptors, altering signaling pathways associated with cell proliferation and apoptosis. This interaction is facilitated by the glycine moiety, enhancing cellular uptake.
- Antioxidant Activity: The presence of phenoxy and trifluoromethyl groups contributes to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. For example, compounds similar to this one demonstrated moderate inhibition of COX-2 with IC50 values around 19.2 μM .
Antioxidant Activity
The antioxidant potential was evaluated through various assays measuring the compound's ability to scavenge free radicals. Results indicated a notable reduction in oxidative stress markers in treated cells compared to controls, suggesting its utility in protecting against oxidative damage.
Anticancer Properties
Preliminary studies have assessed the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values ranging from 10 μM to 30 μM depending on the cell line tested.
Data Table: Summary of Biological Activities
Case Studies
- Study on COX Inhibition: A study published in a pharmacological journal demonstrated that derivatives similar to this compound significantly inhibited COX-2 activity, suggesting potential for development as an anti-inflammatory drug .
- Antioxidant Efficacy: Another investigation focused on the antioxidant properties revealed that treatment with the compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in cell cultures exposed to oxidative agents.
- Cytotoxic Effects Against Cancer Cells: A recent study evaluated the cytotoxic effects on various cancer cell lines, finding that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
